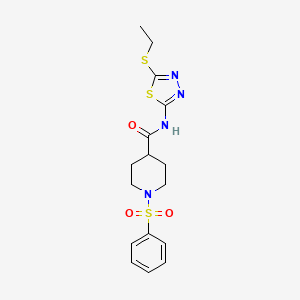![molecular formula C29H17N3O5 B5043513 N-{[1,1'-BIPHENYL]-2-YL}-1,1',3,3'-TETRAOXO-[2,2'-BIISOINDOLE]-5-CARBOXAMIDE](/img/structure/B5043513.png)
N-{[1,1'-BIPHENYL]-2-YL}-1,1',3,3'-TETRAOXO-[2,2'-BIISOINDOLE]-5-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[1,1’-BIPHENYL]-2-YL}-1,1’,3,3’-TETRAOXO-[2,2’-BIISOINDOLE]-5-CARBOXAMIDE is a complex organic compound characterized by its unique biphenyl and biisoindole structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,1’-BIPHENYL]-2-YL}-1,1’,3,3’-TETRAOXO-[2,2’-BIISOINDOLE]-5-CARBOXAMIDE typically involves multiple steps, including the formation of the biphenyl and biisoindole moieties. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst, a boron reagent, and appropriate reaction conditions such as temperature and solvent.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[1,1’-BIPHENYL]-2-YL}-1,1’,3,3’-TETRAOXO-[2,2’-BIISOINDOLE]-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and pH are crucial for optimizing the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Applications De Recherche Scientifique
N-{[1,1’-BIPHENYL]-2-YL}-1,1’,3,3’-TETRAOXO-[2,2’-BIISOINDOLE]-5-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-{[1,1’-BIPHENYL]-2-YL}-1,1’,3,3’-TETRAOXO-[2,2’-BIISOINDOLE]-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other biphenyl and biisoindole derivatives, such as:
- N-[1,1’-BIPHENYL]-2-YL-2-{[3-(4-CHLOROPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE
- 5-[4’-(AZIDOMETHYL)-[1,1’-BIPHENYL]-2-YL)-1H-TETRAZOLE
Uniqueness
N-{[1,1’-BIPHENYL]-2-YL}-1,1’,3,3’-TETRAOXO-[2,2’-BIISOINDOLE]-5-CARBOXAMIDE is unique due to its specific combination of biphenyl and biisoindole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-1,3-dioxo-N-(2-phenylphenyl)isoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H17N3O5/c33-25(30-24-13-7-6-10-19(24)17-8-2-1-3-9-17)18-14-15-22-23(16-18)29(37)32(28(22)36)31-26(34)20-11-4-5-12-21(20)27(31)35/h1-16H,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEZBTISDVQGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)N5C(=O)C6=CC=CC=C6C5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate](/img/structure/B5043438.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B5043441.png)
![1,3-dichloro-2-[3-(4-methoxyphenoxy)propoxy]-5-methylbenzene](/img/structure/B5043455.png)
![N-methyl-6-(1-piperidinyl)-N-[2-(1H-pyrazol-4-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5043461.png)

![N-(1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5043470.png)
![1-(2-{1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B5043478.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5043485.png)

![N-[4-(anilinosulfonyl)phenyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5043501.png)
![3-[1-(1,3-benzodioxol-5-ylmethyl)-2-piperidinyl]pyridine](/img/structure/B5043507.png)
![(4-methoxyphenyl)[phenyl(4-pyridinyl)methyl]amine](/img/structure/B5043519.png)

![8-(4-benzyl-1-piperazinyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5043545.png)
